molecular formula C11H22N2O3S B3138389 (1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-(3-morpholin-4-yl-propyl)-amine CAS No. 453576-81-3

(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-(3-morpholin-4-yl-propyl)-amine

Cat. No.: B3138389
CAS No.: 453576-81-3
M. Wt: 262.37 g/mol
InChI Key: SETQMGXGFXNVLG-UHFFFAOYSA-N
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Description

(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-(3-morpholin-4-yl-propyl)-amine is an organic compound with the molecular formula C11H22N2O3S and a molecular weight of 262.37 g/mol. This compound has garnered interest in scientific research due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-(3-morpholin-4-yl-propyl)-amine typically involves the reaction of tetrahydrothiophene-3-one with morpholine and propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-(3-morpholin-4-yl-propyl)-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Scientific Research Applications

(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-(3-morpholin-4-yl-propyl)-amine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-(3-morpholin-4-yl-propyl)-amine : Known for its unique combination of a thiophene ring and morpholine moiety.
  • Piperine : An alkaloid compound from black pepper with anticancer effects through autophagy and senescence signaling pathways .
  • Angiotensin Converting Enzyme Inhibitors : Compounds like those isolated from Centella asiatica, which have therapeutic effects on hypertension .

Uniqueness

(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-(3-morpholin-4-yl-propyl)-amine is unique due to its specific structural features, which confer distinct physical and chemical properties. Its combination of a thiophene ring and morpholine moiety makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c14-17(15)9-2-11(10-17)12-3-1-4-13-5-7-16-8-6-13/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETQMGXGFXNVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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